molecular formula C10H16ClN3O4S2 B281734 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide

4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide

Cat. No. B281734
M. Wt: 341.8 g/mol
InChI Key: DITLKVJIRDDLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide, also known as ACMSD, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. ACMSD is a member of the sulfonamide family, which has been widely used in the development of drugs for various diseases. In

Mechanism of Action

4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide functions by regulating the kynurenine pathway. Specifically, it inhibits the conversion of kynurenine to quinolinic acid, which is a neurotoxic metabolite. By inhibiting the production of quinolinic acid, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide may have neuroprotective effects. Additionally, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to improve cognitive function and reduce neuroinflammation. Additionally, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to reduce tumor growth and increase survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide is that it can be easily synthesized in the laboratory. Additionally, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide is that it has poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide. One area of interest is the development of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide in animal models and humans. Finally, future research may focus on the development of more soluble forms of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide to improve its utility in various applications.
Conclusion:
In conclusion, 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide is a compound with potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Its mechanism of action involves the regulation of the kynurenine pathway, and it has been shown to have a low toxicity profile. While there are limitations to its use, such as poor solubility, there are several potential future directions for research on 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide.

Synthesis Methods

The synthesis of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide involves the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with dimethylamine in the presence of a catalyst. The product is then purified by recrystallization. The yield of 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide is approximately 40%.

Scientific Research Applications

4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has been shown to regulate the kynurenine pathway, which is involved in the metabolism of tryptophan. Dysregulation of this pathway has been linked to the development of neurodegenerative diseases. 4-amino-6-chloro-N~1~,N~1~,N~3~,N~3~-tetramethyl-1,3-benzenedisulfonamide has also been studied in the context of cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C10H16ClN3O4S2

Molecular Weight

341.8 g/mol

IUPAC Name

4-amino-6-chloro-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-disulfonamide

InChI

InChI=1S/C10H16ClN3O4S2/c1-13(2)19(15,16)9-6-10(8(12)5-7(9)11)20(17,18)14(3)4/h5-6H,12H2,1-4H3

InChI Key

DITLKVJIRDDLEG-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N(C)C

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.